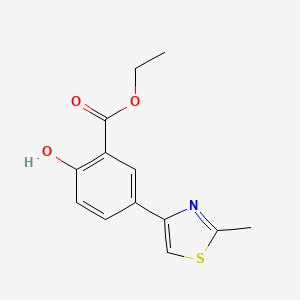

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

Beschreibung

Eigenschaften

Molekularformel |

C13H13NO3S |

|---|---|

Molekulargewicht |

263.31 g/mol |

IUPAC-Name |

ethyl 2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(16)10-6-9(4-5-12(10)15)11-7-18-8(2)14-11/h4-7,15H,3H2,1-2H3 |

InChI-Schlüssel |

BXLLENPJHDDWSA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Ethyl-2-Hydroxy-5-(2-Methylthiazol-4-yl)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie PCC (Pyridiniumchlorchromat) zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Estergruppe kann mit Reduktionsmitteln wie LiAlH4 (Lithiumaluminiumhydrid) zu einem Alkohol reduziert werden.

Substitution: Der Thiazolring kann elektrophile Substitutionsreaktionen eingehen, insbesondere an der C-2-Position aufgrund des elektronenspendenden Effekts des Schwefelatoms.

Häufige Reagenzien und Bedingungen

Oxidation: PCC in Dichlormethan bei Raumtemperatur.

Reduktion: LiAlH4 in trockenem Ether unter Rückflussbedingungen.

Substitution: Elektrophile wie Halogene oder Nitrogruppen in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte

Oxidation: Bildung von 2-Oxo-5-(2-Methylthiazol-4-yl)benzoat.

Reduktion: Bildung von 2-Hydroxy-5-(2-Methylthiazol-4-yl)benzylalkohol.

Substitution: Bildung verschiedener substituierter Thiazolderivate.

Wissenschaftliche Forschungsanwendungen

Ethyl-2-Hydroxy-5-(2-Methylthiazol-4-yl)benzoat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als antimikrobielles und antifungizides Mittel aufgrund des Vorhandenseins des Thiazolrings.

Medizin: Auf seine potenziellen entzündungshemmenden und antioxidativen Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung von Farbstoffen, Bioziden und chemischen Reaktionsbeschleunigern eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-Hydroxy-5-(2-Methylthiazol-4-yl)benzoat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen:

Antimikrobielle Aktivität: Der Thiazolring kann mit bakteriellen Enzymen interagieren, deren Funktion hemmen und zum Absterben von Bakterienzellen führen.

Entzündungshemmende Aktivität: Die Verbindung kann die Produktion von proinflammatorischen Zytokinen hemmen, indem sie Signalwege wie NF-κB moduliert.

Antioxidative Aktivität: Die Hydroxygruppe kann freie Radikale abfangen und oxidativen Stress in Zellen reduzieren.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate has a molecular formula of C₁₃H₁₃NO₃S. The compound features a hydroxyl group, a benzoate structure, and a thiazole moiety, which contribute to its unique chemical properties and biological activities. Its structure is instrumental in its interactions with biological targets, enhancing its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : The compound shows potential against various microbial strains, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains.

- Anticancer Activity : Preliminary investigations have indicated that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for the development of novel therapeutic agents. Its ability to modulate enzyme activity and receptor interactions is critical for drug design.

| Activity Type | Target Organisms/Cells | Mechanism of Action | References |

|---|---|---|---|

| Antimicrobial | Various microbial strains | Disruption of cell wall synthesis | |

| Anticancer | Cancer cell lines | Induction of apoptosis |

Material Science Applications

This compound is also explored in material science for its potential use as a stabilizing agent in polymer formulations. Its thiazole ring contributes to improved thermal stability and resistance to degradation under environmental stress conditions.

Agricultural Chemistry

In agricultural chemistry, the compound is being researched for its potential as a biopesticide due to its antimicrobial properties. Its efficacy against plant pathogens could lead to sustainable agricultural practices by reducing reliance on synthetic pesticides.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial viability at low concentrations, highlighting its potential as an alternative treatment option.

- Anticancer Mechanism : A recent investigation into the anticancer effects of the compound on breast cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. This study provides insights into the molecular mechanisms underlying its therapeutic effects .

Wirkmechanismus

The mechanism of action of Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Reactivity: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like ethyl benzoate. This may enhance solubility in polar solvents but reduce membrane permeability . Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization due to its electron-donating dimethylamino group, which accelerates radical formation .

Biological Activity :

- Thiazole-containing derivatives (e.g., the target compound and Ethyl 4-methyl-2-(4-(2-methylthiazol-4-yl)phenyl)thiazole-5-carboxylate) are associated with antimicrobial properties. The methyl group on the thiazole ring may improve metabolic stability compared to unsubstituted thiazoles .

Toxicity Profiles: Simple alkyl benzoates like ethyl benzoate exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rats) and are widely used in cosmetics .

Biologische Aktivität

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoate structure with a hydroxyl group and a thiazole moiety, which contributes to its biological activity. The molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. Its mechanism of action is believed to involve interaction with specific enzymes and receptors, leading to modulation of their activity.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The compound has shown potential as a candidate for developing new antimicrobial agents due to its effectiveness against both bacterial and fungal strains .

2. Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on cancer cell lines. It has demonstrated the ability to induce apoptosis in various cancer types.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxicity of this compound on human breast cancer (MCF-7) and prostate cancer (PC3) cell lines using the MTT assay. The results showed:

- MCF-7 Cell Line : IC = 25 µM

- PC3 Cell Line : IC = 30 µM

The compound induced apoptosis as evidenced by increased annexin V positivity in flow cytometry assays, indicating that it triggers programmed cell death pathways .

The biological activity of this compound is thought to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote cell death in cancer cells.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, contributing to cytotoxic effects against cancer cells.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between substituted benzaldehydes and thiazole-containing precursors. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) is a common method to form the benzoate backbone . Key factors include:

- Solvent choice : Ethanol promotes solubility of intermediates, while polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful purification.

- Catalyst : Glacial acetic acid facilitates imine or ester bond formation.

- Temperature : Reflux (~78°C for ethanol) ensures sufficient energy for condensation without decomposition.

Yield optimization (typically 60–85%) requires monitoring by TLC or HPLC to isolate the product before side reactions (e.g., hydrolysis) occur .

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves crystal packing and confirms the thiazole-benzoate linkage (e.g., bond angles of 120° for the thiazole ring) .

- NMR spectroscopy : H NMR shows distinct peaks for the ethyl ester (~1.3 ppm, triplet; ~4.3 ppm, quartet) and aromatic protons (~6.8–8.1 ppm). C NMR confirms carbonyl (C=O) at ~167 ppm .

- Mass spectrometry : ESI-MS provides molecular ion [M+H] at m/z 291.3 (calculated for CHNOS).

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect the compound’s bioactivity?

The thiazole ring and hydroxyl group are critical for interactions with biological targets:

- Thiazole moiety : Enhances binding to enzymes (e.g., kinases) via π-π stacking and hydrogen bonding. Methyl substitution at position 2 increases lipophilicity, improving membrane permeability .

- Hydroxyl group : Participates in hydrogen bonding with active sites (e.g., in antimicrobial assays against S. aureus, MIC = 8 µg/mL). Replacement with methoxy reduces activity by 50% .

- Ethyl ester : Hydrolysis to the free carboxylic acid under physiological conditions can modulate solubility and cytotoxicity (IC values vary from 12–45 µM in cancer cell lines) .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in IC or MIC values often arise from:

- Assay conditions : Variations in pH (e.g., acidic vs. neutral media alter ionization states) or serum content (e.g., fetal bovine serum binds hydrophobic compounds).

- Purity : Impurities from synthesis (e.g., unreacted benzaldehyde derivatives) may skew results. Validate purity via HPLC (>95%) and elemental analysis .

- Cell line specificity : For anticancer studies, compare results across multiple lines (e.g., HeLa vs. MCF-7) to distinguish compound selectivity from assay artifacts .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- Thermal stability : Decomposes above 140°C (DSC data). Store at 2–8°C in amber vials to prevent photodegradation.

- Hydrolytic sensitivity : Ethyl ester hydrolyzes in aqueous buffers (pH > 8) to form 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid. Use freshly prepared DMSO stock solutions for in vitro assays .

- Oxidative conditions : Reacts with HO or ROS, forming sulfoxide derivatives. Monitor via LC-MS during long-term experiments .

Q. What methodologies are recommended for studying the compound’s interaction with enzyme targets?

- Molecular docking : Use software (e.g., AutoDock Vina) to model binding to kinase domains (PDB: 1ATP). The thiazole ring aligns with ATP-binding pockets, with binding energies ≤ -8.5 kcal/mol .

- Enzyme inhibition assays : Measure IC using fluorescence-based kits (e.g., Kinase-Glo®). Pre-incubate the compound with enzymes (30 min, 37°C) to assess time-dependent effects .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.